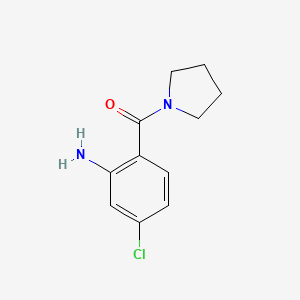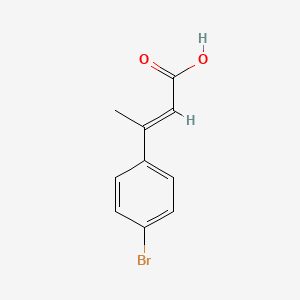
(E)-3-(4-bromophenyl)but-2-enoic acid
Übersicht
Beschreibung
(E)-3-(4-bromophenyl)but-2-enoic acid, also known as 4-bromo-2-butenoic acid, is an organic compound belonging to the class of carboxylic acids. It is a colorless solid that has a melting point of 90-92°C and is soluble in water and organic solvents. It is a versatile reagent used in organic synthesis as a building block for other compounds, and has been extensively studied in the field of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
(E)-3-(4-Bromophenyl)but-2-enoic acid has been utilized in the synthesis of novel heterocyclic compounds with potential antibacterial activities. It serves as a key starting material for creating a series of aroylacrylic acids, pyridazinones, and furanones derivatives. These compounds are synthesized through reactions with various agents under Aza–Michael addition conditions, and their antibacterial properties are then studied (El-Hashash et al., 2015).
Organometallic Chemistry
The acid is involved in the synthesis of ω-(4-Bromophenyl)alkanoic acids, which are obtained from 1-bromo-4-alkenylbenzenes through processes like hydroboration–thermal isomerization–oxidation. Its esters are transformed into corresponding boronates, showcasing its utility in organometallic chemistry and potentially in cross-coupling reactions (Zaidlewicz & Wolan, 2002).
Building Blocks in Heterocyclic Synthesis
In another application, this compound is used to create regioselective diastereomeric Michael adducts. These adducts are further employed as starting materials for synthesizing various heterocyclic compounds, including pyridazinone, furanone, and pyrane derivatives. The structural elucidation of these compounds is achieved through elemental analysis and spectroscopic data, highlighting the compound's role in detailed heterocyclic synthesis (El-Hashash & Rizk, 2016).
Luminescent Molecular Crystals
This compound has also been synthesized for use in building organic molecular crystals with stable photoluminescence. This application is significant for materials science, especially in the context of creating materials with long-term stable luminescent properties (Zhestkij et al., 2021).
Solar Cell Applications
In the field of renewable energy, specifically solar cell technology, derivatives of this compound have been synthesized and tested in solar cell devices. The study of these compounds helps in understanding the mechanisms of dye regeneration and efficiency in dye-sensitized solar cells, making it relevant for advancements in solar energy harvesting (Robson et al., 2013).
Eigenschaften
IUPAC Name |
(E)-3-(4-bromophenyl)but-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIILUUUDHTYPZ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



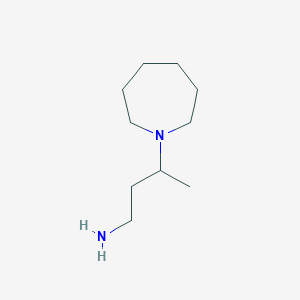
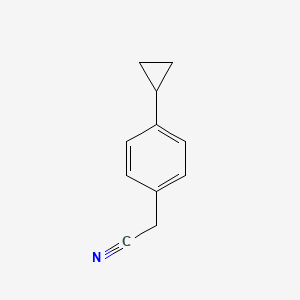
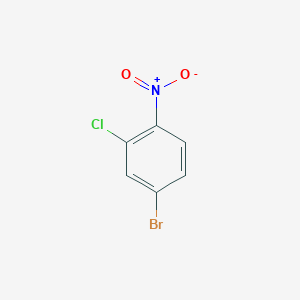

![5-Bromobenzo[c]phenanthrene](/img/structure/B3038743.png)

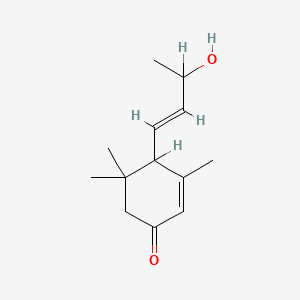

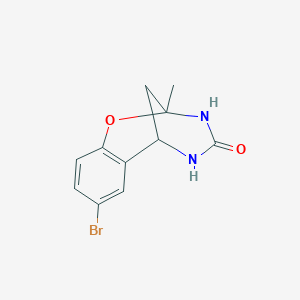
![Bicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B3038752.png)
![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2,2'-bis(trifluoromethyl)-](/img/structure/B3038753.png)


